N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide
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Overview
Description
N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing the thiophene nucleus are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science .
Preparation Methods
The synthesis of N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide can be compared with other thiophene derivatives and pyridine-containing compounds. Similar compounds include:
Thiophene derivatives: Such as suprofen and articaine, which have known pharmacological properties.
Pyridine-containing compounds: Known for their antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific structural features and the combination of thiophene and pyridine moieties, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N,2,5-trimethyl-N-(1-pyridin-4-ylpropyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S2/c1-5-14(13-6-8-16-9-7-13)17(4)21(18,19)15-10-11(2)20-12(15)3/h6-10,14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWBRQLAXFZNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N(C)S(=O)(=O)C2=C(SC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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